molecular formula C22H16FN3O3S B2830950 Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate CAS No. 1173042-98-2

Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate

Cat. No.: B2830950
CAS No.: 1173042-98-2
M. Wt: 421.45
InChI Key: CESDLVDGZVDECX-UHFFFAOYSA-N
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Description

Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate is a synthetically derived benzoate ester featuring a fluorinated benzothiazole moiety and a pyridinylmethyl carbamoyl group. Its structure integrates a benzoate core substituted with a carbamoyl linkage bridging a 6-fluorobenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl substituent.

Properties

IUPAC Name

methyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)-(pyridin-3-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S/c1-29-21(28)17-7-3-2-6-16(17)20(27)26(13-14-5-4-10-24-12-14)22-25-18-9-8-15(23)11-19(18)30-22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESDLVDGZVDECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 6-fluorobenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with a fluorinated benzoyl chloride under acidic conditions.

    Attachment of the pyridin-3-ylmethyl group: This step involves the reaction of the 6-fluorobenzo[d]thiazole with pyridine-3-carboxaldehyde in the presence of a suitable base to form the corresponding Schiff base, followed by reduction to obtain the pyridin-3-ylmethyl derivative.

    Carbamoylation: The pyridin-3-ylmethyl derivative is then reacted with methyl 2-aminobenzoate in the presence of a carbamoylating agent such as phosgene or a suitable isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound shares structural motifs with several classes of bioactive molecules, including sulfonylurea herbicides and carbamate derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Application/Use Reference
Target Compound Benzoate ester 6-fluorobenzo[d]thiazol-2-yl, pyridin-3-ylmethyl carbamoyl Not explicitly stated -
Metsulfuron methyl ester Benzoate ester 4-methoxy-6-methyl-1,3,5-triazin-2-yl, sulfonylurea Herbicide (sulfonylurea class)
Chlorimuron ethyl ester Benzoate ester 4-chloro-6-methoxy-2-pyrimidinyl, sulfonylurea Herbicide
Methyl 2-[(Pyridin-3-ylmethyl)amino]benzoate Benzoate ester Pyridin-3-ylmethyl amino group Intermediate in synthesis
Benazolin Benzothiazole acetic acid 4-chloro-2-oxo-3(2H)-benzothiazole Herbicide

Key Observations:

Bioactive Moieties: The target compound’s 6-fluorobenzo[d]thiazol-2-yl group is structurally analogous to benazolin’s benzothiazole core, which is known for herbicidal activity . The pyridin-3-ylmethyl group, however, distinguishes it from typical sulfonylurea herbicides (e.g., metsulfuron methyl ester), which rely on triazine or pyrimidine rings .

Synthesis Pathways: The synthesis of Methyl 2-[(Pyridin-3-ylmethyl)amino]benzoate (compound 18 in ) involves reductive amination with a 94% yield , suggesting that similar methods could apply to the target compound. However, the introduction of the fluorinated benzothiazole group would require additional steps, such as fluorination or cyclization reactions.

Fluorine Substitution: The 6-fluoro substitution on the benzothiazole ring may enhance metabolic stability or binding affinity compared to non-fluorinated analogs, a strategy commonly employed in agrochemical and pharmaceutical design .

Research Findings and Implications

  • Herbicidal Potential: While the target compound lacks explicit pesticidal data in the evidence, its structural similarity to benazolin and sulfonylureas suggests possible herbicidal activity. For example, benazolin inhibits auxin-like growth in weeds , whereas sulfonylureas target acetolactate synthase . The carbamoyl linkage in the target compound may offer a novel mode of action.
  • Synthetic Challenges : The integration of both pyridinylmethyl and fluorobenzothiazole groups introduces synthetic complexity. highlights high-yield (>90%) routes for related benzoate esters , but fluorination and heterocycle formation may require specialized reagents or catalysts.
  • Pharmacological Niche: Thiazole derivatives (e.g., those in ) are often explored for antimicrobial or anticancer properties.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the condensation of a 6-fluorobenzo[d]thiazol-2-amine derivative with activated carbonyl intermediates. Key steps include:

  • Hydrazine-mediated cyclization : Reacting 6-fluoro-2-hydrazinylbenzo[d]thiazole with ethyl acetoacetate under reflux in ethanol, followed by pH-controlled neutralization to isolate intermediates .
  • Carbamoyl coupling : Introducing the pyridin-3-ylmethyl group via nucleophilic substitution, using DMF as a solvent at 60–65°C for 2–3 hours .
  • Esterification : Final esterification with methyl benzoate derivatives under anhydrous conditions.
    Critical parameters : Temperature control (±2°C) during cyclization, solvent purity (e.g., DMF dried over molecular sieves), and stoichiometric ratios (1:1.1 for amine:carbonyl) to minimize side products. Yields typically range from 45–65% after column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify regioselectivity of the pyridin-3-ylmethyl group and confirm absence of rotational isomers (e.g., NOESY for spatial proximity analysis) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ at m/z 425.0821) and detects trace impurities (<0.5%) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELXL-2018 is preferred for refining disordered atoms in the benzothiazole-pyridine interface .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding modes of this compound with biological targets?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to assess stability of the compound in enzyme active sites (e.g., HIV-1 protease). Fluorine’s electronegativity may disrupt hydrogen-bond networks, requiring >100-ns simulations to validate .
  • Docking Studies (AutoDock Vina) : Compare binding affinities of fluorinated vs. non-fluorinated analogs. The 6-fluoro group shows a 1.8–2.3 kcal/mol improvement in binding energy due to enhanced hydrophobic interactions .
  • Experimental Cross-Validation : Pair computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to resolve discrepancies in KdK_d values .

Q. What strategies mitigate challenges in crystallizing this compound, and how does crystal packing influence pharmacological predictions?

  • Crystallization Optimization : Use vapor diffusion with mixed solvents (e.g., DCM:hexane, 3:1) to slow nucleation. Fluorine’s small atomic radius reduces steric hindrance, favoring monoclinic (P21_1/c) systems .
  • Crystal Packing Analysis : Weak π–π interactions between the benzothiazole and pyridine rings (centroid distances ~3.7 Å) stabilize the lattice but may mask conformational flexibility relevant to bioactivity .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in fluorinated heterocycles .

Q. How does fluorination at the 6-position of the benzothiazole core influence metabolic stability and off-target effects?

  • Metabolic Profiling (Human Liver Microsomes) : The 6-fluoro group reduces CYP3A4-mediated oxidation by 40–60% compared to non-fluorinated analogs, as shown by LC-MS/MS metabolite tracking .
  • Off-Target Screening (Kinase Panels) : Fluorine’s electron-withdrawing effect decreases affinity for hERG channels (IC50_{50} >10 μM vs. 1.2 μM for non-fluorinated analogs), mitigating cardiotoxicity risks .
  • Comparative SAR : Replace fluorine with chlorine or methyl groups to assess trade-offs between metabolic stability and target selectivity .

Q. What experimental controls are critical when assessing this compound’s antitumor activity in vitro?

  • Dose-Response Validation : Use cisplatin or doxorubicin as positive controls (IC50_{50} 0.1–1 μM) and DMSO vehicle controls (<0.1% v/v) .
  • Resazurin Assay Optimization : Ensure linear correlation between cell count and fluorescence (R2^2 >0.98) by limiting incubation to 4 hours to prevent compound autofluorescence .
  • Mitochondrial Toxicity Checks : Measure ATP levels (CellTiter-Glo) to distinguish apoptosis from nonspecific cytotoxicity .

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